REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:22]#[N:23])=[N:4][C:5]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH3:17])=[C:11]([C:18]([F:21])([F:20])[F:19])[CH:10]=2)=[CH:6][C:7]=1[NH2:8].[CH2:24](OC(OCC)OCC)C>[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.C(#N)C>[CH2:16]([O:15][C:12]1[CH:13]=[CH:14][C:9]([C:5]2[N:4]=[C:3]([C:22]#[N:23])[C:2]3[N:1]=[CH:24][NH:8][C:7]=3[CH:6]=2)=[CH:10][C:11]=1[C:18]([F:21])([F:19])[F:20])[CH3:17] |f:2.3.4.5|
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Name
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3,4-diamino-6-(4-ethoxy-3-trifluoromethyl-phenyl)-pyridine-2-carbonitrile
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Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC(=CC1N)C1=CC(=C(C=C1)OCC)C(F)(F)F)C#N
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Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
173 mg
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
The solid precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed sparingly with acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)C1=CC2=C(C(=N1)C#N)N=CN2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |